molecular formula C7H15NO B1296757 2-Methylamino-cyclohexanol CAS No. 20431-81-6

2-Methylamino-cyclohexanol

Cat. No. B1296757
CAS RN: 20431-81-6
M. Wt: 129.2 g/mol
InChI Key: HILGAVODIXBHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylamino-cyclohexanol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Methylamino-cyclohexanol consists of a cyclohexanol ring with a methylamino group attached . The InChI code for this compound is 1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

2-Methylamino-cyclohexanol has a molecular weight of 129.2 . Its physical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Specific Scientific Field

The application of “2-Methylamino-cyclohexanol” is found in the field of Pharmaceutical Chemistry .

Comprehensive Summary of the Application

“2-Methylamino-cyclohexanol” is used in the synthesis of ketamine , an anesthetic and analgesic drug used in both human and veterinary medicines . It has also been used as an antidepressant and in treating alcohol addiction .

Methods of Application or Experimental Procedures

The synthesis of ketamine using “2-Methylamino-cyclohexanol” as an intermediate has been done in five steps . The process involves the reaction of cyclohexanone with 2-chlorophenylmagnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . This results in 1-(2-chlorophenyl)-cyclohexene. The oxidation of the synthesized alkene by potassium permanganate gives the corresponding hydroxy ketone intermediate . The imination of this intermediate by methylamine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of ketamine .

Summary of Results or Outcomes

The new and efficient protocol for the synthesis of ketamine using “2-Methylamino-cyclohexanol” has several advantages over the common reported ones for the synthesis of ketamine . It avoids the use of toxic bromine, achieves high reaction yields, and uses commercially available and safe materials . It also eliminates the need to use corrosive acids in the dehydration step .

Safety And Hazards

The safety data sheet for 2-Methylamino-cyclohexanol suggests that it should be handled in a well-ventilated place with suitable protective clothing. Contact with skin, eyes, and ingestion or inhalation should be avoided .

properties

IUPAC Name

2-(methylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILGAVODIXBHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50902924
Record name NoName_3500
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50902924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylamino-cyclohexanol

CAS RN

20431-81-6
Record name 20431-81-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
CC Watts, P Thoniyot, F Cappuccio, J Verhagen… - Tetrahedron …, 2006 - Elsevier
Catalytic asymmetric transfer hydrogenations of aromatic alkyl ketones have been studied using [RuCl 2 (p-cymeme)] 2 and terpene-based β-amino alcohols. The limonene derived …
Number of citations: 38 www.sciencedirect.com
F Fulop, K Pihlaja, K Neuvonen, G Bernath… - The Journal of …, 1993 - ACS Publications
Ring-chain tautomerism involving the reversible ad-dition of a heteroatom to a heteropolar double bond1 is a well-established process for l, 3-0, N-heterocycles. 2· 3 Par-ticular attention …
Number of citations: 78 pubs.acs.org
YH Shen, Q Ye, SG Hou… - Journal of Chemical …, 2013 - journals.sagepub.com
A new pathway is described to produce a highly optically pure isomer of trans-N 1 ,N 2 -dimethylcyclohexane-1,2-diamine through four simple steps. Reaction of cyclohexene oxide with …
Number of citations: 2 journals.sagepub.com
H Matsuda, A Baba, R Nomura, M Kori… - … Product Research and …, 1985 - ACS Publications
Organoantimony compounds, especially triphenylstibine oxide, could catalyze the cyclocondensation of 2-amino alcohols (1) andcarbon dioxide (C02) to give 2-oxazolidinones (2) in …
Number of citations: 38 pubs.acs.org
CW Becker, BT Dembofsky, JE Hall, RT Jacobs… - …, 2005 - thieme-connect.com
An efficient two-step preparation of (6R, 7R)-6-hydroxy-7-phenyl-1, 4-oxazepan-5-ones (1) starting from aminoethanols and (2R, 3S)-3-phenyloxirane-2-carboxylic ethyl ester or …
Number of citations: 13 www.thieme-connect.com
LE Overman, EJ Jacobsen… - The Journal of Organic …, 1983 - ACS Publications
Results The ring-enlarging pyrrolidine annulation reaction of 2-amino-l-(l-phenylvinyl) cyclohexanols 1 (eq 1,= 2) was explored with the nitrogen substituent R1= Me, Ph2CH, and H and …
Number of citations: 34 pubs.acs.org
MC Chrysselis, EA Rekka… - Journal of medicinal …, 2000 - ACS Publications
In this investigation, we study the synthesis and the evaluation of antioxidant and hypocholesterolemic activity of a number of 2-biphenylyl morpholine derivatives, which are …
Number of citations: 116 pubs.acs.org
H Guyon, AS Castanet… - The Journal of Organic …, 2020 - ACS Publications
trans-1,2-Cyclohexanediamine, -diether, and -amino ether were compared as chiral inducers in the asymmetric intramolecular carbolithiation of olefinic aryllithiums. Switching from …
Number of citations: 5 pubs.acs.org
JB Kay - 1968 - search.proquest.com
… decided to resolve (£)60trans-2-methylamino- cyclohexanol using initially (+)-tartaric acid for … resolution of (±)-cis-2-methylamino cyclohexanol and subsequent reductive méthylations to …
Number of citations: 0 search.proquest.com
D Matecka, BR de Costa - Synthetic communications, 1994 - Taylor & Francis
Catalytic hydrogenation of N-(menthyloxycarbonyl)-N-methyl-2-(1-pyrrolidinyl)-1-cyclohexenamine (3) gave mainly 1R,2S-cis-N-(menthyloxycarbonyl)- and 1S,2R-cis-N-(…
Number of citations: 6 www.tandfonline.com

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